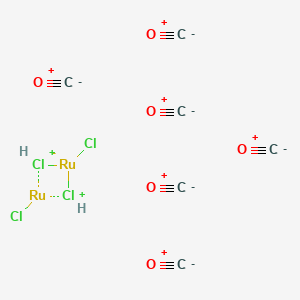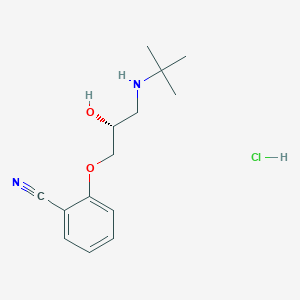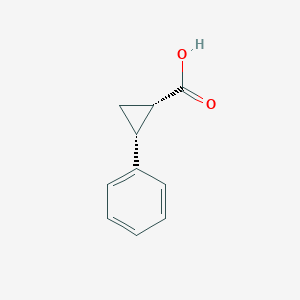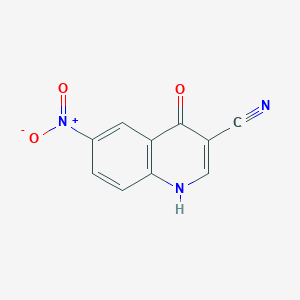
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-, hydrochloride (1:1)
Descripción general
Descripción
“1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-, hydrochloride (1:1)” is also known as Varenicline Impurities . It is a cyclic amine compound that has aroused much interest in scientific research since its discovery. It is used in the preparation of the main band impurity of Varenicline, a nicotinic α4β2 acetylcholine receptor partial agonist .
Molecular Structure Analysis
The molecular formula of the compound is C11H14N2 . The molecular weight is 174.24 g/mol . The IUPAC name is 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Oxidative Cleavage and Reductive Amination Strategies : A study by Brooks et al. (2004) explored the preparation of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine through oxidative cleavage and reductive amination, achieving yields of 64-73% in three operations.
- General Route to Synthesis : A general approach for synthesizing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines was described by O’Donnell et al. (2004). This involved converting cyanohydrins to lactam and then reducing it to obtain the bicyclic aryl piperidine and homopiperidine.
- Pd-Catalyzed Cyclization Approach : Singer et al. (2004) discussed a novel approach involving tandem Michael addition and Pd-catalyzed cyclization for preparing 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzanepine.
Chemical Properties and Reactions
- Azabicyclo Chemistry : Research by Mokotoff & Jacobson (1970) presented the synthesis of B-norbenzomorphans, including the compound , demonstrating the application in creating conformationally restricted dopamine analogues.
- Species-Specific Metabolism Study : The metabolism of a variant of this compound was studied by Shaffer et al. (2010), revealing differences in metabolic pathways between species, which is significant in drug development and toxicology studies.
- Analgetic Activity Research : A study by Kometani & Shiotani (1978) synthesized benzomorphan analogues of this compound to evaluate their analgetic activity, highlighting its potential in pain management research.
Applications in Compound Formation and Modification
- Opioid Substructures Synthesis : Coe et al. (2011) described syntheses involving intramolecular cyclization steps, showing the compound's relevance in creating complex opioid structures.
- Tetrahydrobenzazepine Carbamates Synthesis : Research on the synthesis of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol by Chen et al. (1994) shows its use in creating potent acetylcholinesterase inhibitors.
Propiedades
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXZZOMNPKEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)



![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)




![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)